2-(N-Phenyl4-ethoxybenzenesulfonamido)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide
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Overview
Description
2-(N-Phenyl4-ethoxybenzenesulfonamido)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes phenyl, ethoxybenzenesulfonamido, piperidine-1-sulfonyl, and acetamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Phenyl4-ethoxybenzenesulfonamido)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may involve reactions such as sulfonation, amination, and acylation. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(N-Phenyl4-ethoxybenzenesulfonamido)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(N-Phenyl4-ethoxybenzenesulfonamido)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(N-Phenyl4-ethoxybenzenesulfonamido)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(N-Phenyl4-ethoxybenzenesulfonamido)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide include other sulfonamides, acetamides, and piperidine derivatives. Examples include:
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Acetaminophen: An acetamide derivative used as a pain reliever and fever reducer.
Piperidine: A basic structure found in many pharmaceuticals and natural products.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and potential advantages over similar compounds in specific contexts.
Properties
Molecular Formula |
C27H31N3O6S2 |
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Molecular Weight |
557.7 g/mol |
IUPAC Name |
2-(N-(4-ethoxyphenyl)sulfonylanilino)-N-(4-piperidin-1-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C27H31N3O6S2/c1-2-36-24-13-17-26(18-14-24)38(34,35)30(23-9-5-3-6-10-23)21-27(31)28-22-11-15-25(16-12-22)37(32,33)29-19-7-4-8-20-29/h3,5-6,9-18H,2,4,7-8,19-21H2,1H3,(H,28,31) |
InChI Key |
AEWFXPJFBYPRCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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